molecular formula C19H13F3O5 B3668247 7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-(trifluoromethyl)-2H-chromen-2-one

7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-(trifluoromethyl)-2H-chromen-2-one

Cat. No.: B3668247
M. Wt: 378.3 g/mol
InChI Key: GNCPDIUPQVQDJJ-UHFFFAOYSA-N
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Description

7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-(trifluoromethyl)-2H-chromen-2-one is a synthetic compound belonging to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-(trifluoromethyl)-2H-chromen-2-one typically involves the reaction of 3-methoxyphenylboronic acid with 4-(trifluoromethyl)-2H-chromen-2-one under Suzuki–Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a suitable solvent like ethanol or water .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-(trifluoromethyl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.

Scientific Research Applications

7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-(trifluoromethyl)-2H-chromen-2-one has been studied for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-(trifluoromethyl)-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction processes or interference with metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A naturally occurring compound with similar structural features.

    Warfarin: A well-known anticoagulant with a coumarin backbone.

    Dicoumarol: Another anticoagulant derived from coumarin.

Uniqueness

7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-(trifluoromethyl)-2H-chromen-2-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability and bioavailability, making it a valuable candidate for further research and development.

Properties

IUPAC Name

7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-(trifluoromethyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3O5/c1-25-12-4-2-3-11(7-12)16(23)10-26-13-5-6-14-15(19(20,21)22)9-18(24)27-17(14)8-13/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNCPDIUPQVQDJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)COC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-(trifluoromethyl)-2H-chromen-2-one
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7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-(trifluoromethyl)-2H-chromen-2-one
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7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-(trifluoromethyl)-2H-chromen-2-one
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7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-(trifluoromethyl)-2H-chromen-2-one

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